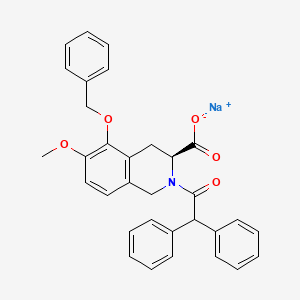

3-Isoquinolinecarboxylic acid, 2-(2,2-diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-, sodium salt (1:1), (3S)-

Description

Contextualization within Angiotensin II System Research

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure and fluid balance. The primary effector of this system is Angiotensin II (Ang II), which exerts its effects through two main receptor subtypes: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). Historically, research has predominantly focused on the AT1R, the activation of which mediates the classical pressor, pro-inflammatory, and pro-fibrotic effects of Ang II.

In contrast, the AT2R has emerged as a component of the "alternative" or "protective" arm of the RAS. Activation of the AT2R is often associated with counter-regulatory effects to those of the AT1R, including anti-inflammatory and tissue-protective actions. However, the precise role of the AT2R, particularly in the context of pain signaling, has been a subject of debate, with studies suggesting both pro- and anti-nociceptive functions. It is within this complex and evolving area of research that Olodanrigan (B1662175) sodium was investigated as a tool to selectively modulate the AT2R pathway.

Olodanrigan Sodium as a Selective Angiotensin II Type 2 Receptor (AT2R) Antagonist

Olodanrigan sodium is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). medchemexpress.com It demonstrates a binding selectivity for the AT2R that is over 10,000-fold higher than for the AT1R. researchgate.net This high selectivity makes it a valuable chemical probe for elucidating the specific functions of the AT2R in various physiological and pathophysiological models, particularly in the realm of neuropathic pain. researchgate.netnih.gov

The analgesic action of Olodanrigan sodium is thought to involve the inhibition of augmented Ang II/AT2R-induced activation of p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways. medchemexpress.commedchemexpress.com This, in turn, is believed to inhibit the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, which are key events in the pathogenesis of neuropathic pain. medchemexpress.commedchemexpress.com Interestingly, while widely classified as an antagonist, some research has suggested that Olodanrigan may possess partial agonist activity at the AT2R, adding a layer of complexity to its pharmacological profile.

Historical Context of Preclinical Investigations and Drug Discovery Efforts

The journey of Olodanrigan sodium, also known by the code names EMA401 and PD-126055, began in the laboratories of Parke-Davis in the 20th century. nih.govresearchgate.netnih.gov Initially synthesized and characterized as an AT2R antagonist, its potential for a new therapeutic application was later identified by researchers at the University of Queensland, who patented its use for neuropathic pain in 2004, marking a significant instance of drug repositioning. nih.govresearchgate.netnih.gov

Following this, the Australian biotech company Spinifex Pharmaceuticals advanced the preclinical and clinical development of Olodanrigan. nih.govresearchgate.net The S-enantiomer, EMA401, was selected as the lead candidate due to its high selectivity and favorable oral bioavailability of 33%. nih.govnih.gov Preclinical studies in various animal models of neuropathic pain showed promising results. wikipedia.org Subsequently, early-phase clinical trials in human volunteers indicated that the compound was safe and well-tolerated. researchgate.net

In 2015, following positive results from a Phase 2a clinical trial in patients with post-herpetic neuralgia, Novartis acquired Spinifex Pharmaceuticals for a significant sum, with the potential for further milestone payments. biotechdispatch.com.au Novartis continued the development with two larger Phase 2b trials, EMPHENE for post-herpetic neuralgia and EMPADINE for painful diabetic neuropathy. biotechdispatch.com.auresearchgate.net However, these trials were prematurely terminated. researchgate.netjpccr.euconfotherapeutics.com The discontinuation was not due to adverse events observed in the clinical trials themselves, but rather stemmed from concerns over preclinical data that revealed potential for liver toxicity with long-term administration. researchgate.netjpccr.eu

Detailed Research Findings

Preclinical research has provided significant insights into the pharmacological profile of Olodanrigan sodium. In a rat model of chronic constriction injury (CCI), a common model for neuropathic pain, orally administered Olodanrigan sodium (as EMA401 sodium) at a dose of 10 mg/kg resulted in a significant attenuation of theta power and an increase in paw withdrawal latencies, indicating an analgesic effect. medchemexpress.commedchemexpress.com The racemate of Olodanrigan, known as rac-Olodanrigan, has shown dose-dependent relief of mechanical allodynia in the same animal model. medchemexpress.com

The following table summarizes key preclinical data for Olodanrigan and related compounds:

| Compound/Parameter | Finding | Source |

| Olodanrigan (EMA401) | >10,000-fold binding selectivity for AT2R over AT1R | researchgate.net |

| Olodanrigan (EMA401) | Oral bioavailability of 33% | nih.govnih.gov |

| rac-Olodanrigan | IC50 of 75.2 nM for AT2R and 2918 nM for AT1R | medchemexpress.com |

| Olodanrigan sodium (EMA401 sodium) | Significant attenuation of theta power and increase in paw withdrawal latencies in a rat CCI model (10 mg/kg, p.o.) | medchemexpress.commedchemexpress.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1316755-17-5 |

|---|---|

Molecular Formula |

C32H29NNaO5 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

sodium (3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C32H29NO5.Na/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22;/h2-18,27,29H,19-21H2,1H3,(H,35,36);/t27-;/m0./s1 |

InChI Key |

SGCPHTRAUCIISX-YCBFMBTMSA-N |

Isomeric SMILES |

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na] |

Canonical SMILES |

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EMA401; EMA-401; EMA 401; EMA401 sodium; PD-126055; PD 126055; PD126055; Olodanrigan sodium. |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Olodanrigan Sodium

Angiotensin II Type 2 Receptor (AT2R) as a Molecular Target

The primary molecular target of olodanrigan (B1662175) sodium is the AT2R, a component of the renin-angiotensin system. nih.gov Unlike the more extensively studied Angiotensin II Type 1 Receptor (AT1R), the physiological and pathophysiological roles of AT2R are multifaceted. In the context of the nervous system, AT2R has been implicated in neuronal differentiation, regeneration, and the modulation of pain signals. nih.govmdpi.com

Receptor Binding Affinity and Selectivity Profile

Olodanrigan sodium exhibits a high binding affinity for the AT2R and remarkable selectivity over the AT1R. This high selectivity is a key feature of its pharmacological profile, ensuring targeted engagement with the intended receptor. Several in vitro studies have quantified this affinity and selectivity, demonstrating a significantly greater potency for AT2R. For instance, studies have reported that olodanrigan and its related compounds have a binding selectivity for AT2R that is over 1,000 to 10,000 times higher than for AT1R. nih.govnih.gov

| Parameter | Receptor | Species | Value |

| IC50 | AT2R | Human | 26 nM |

| IC50 | AT1R | Human | >10,000 nM |

| Selectivity | AT2R vs AT1R | - | >1000-fold |

Distribution and Expression of AT2R in Relevant Preclinical Models

Preclinical research has focused on the expression of AT2R in the peripheral nervous system, particularly in the dorsal root ganglia (DRG), which contain the cell bodies of sensory neurons. nih.govoup.com Studies in rat models have shown that AT2R is expressed in small- to medium-sized DRG neurons, which are typically associated with pain signaling (nociceptors). nih.govmdpi.com Immunohistochemical studies have confirmed the localization of AT2R in these neurons, and co-localization with TRPV1, a key ion channel involved in pain transduction, has also been observed. nih.gov In human DRG neurons, a majority sub-population of small- to medium-diameter neuronal cells have been found to be immunopositive for AT2R. nih.gov This expression pattern in sensory neurons provides a strong rationale for targeting AT2R for the management of neuropathic pain. nih.gov However, it is worth noting that some studies have reported a lack of AT2R expression in mouse DRG neurons, suggesting potential species-specific differences. pnas.org

Signaling Pathway Modulation

The analgesic effects of olodanrigan sodium are believed to be mediated through the inhibition of specific downstream signaling cascades activated by the binding of Angiotensin II (AngII) to AT2R. nih.govnih.gov Key among these are the mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Angiotensin II/AT2R-Induced p38 MAPK Activation

In preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats, there is an observed increase in the phosphorylation and activation of p38 MAPK in the DRG. oup.comnih.gov This activation of p38 MAPK is implicated in the sensitization of sensory neurons and the development of chronic pain states. oup.com Olodanrigan sodium has been shown to inhibit the augmented AngII/AT2R-induced activation of p38 MAPK. nih.govoup.comnih.gov By blocking this signaling pathway, olodanrigan sodium can reduce the hyperexcitability of DRG neurons. nih.gov Studies have demonstrated that at the time of peak analgesia in CCI rats, the elevated levels of phosphorylated p38 MAPK in the DRG were significantly reduced by an AT2R antagonist. oup.comnih.gov

Inhibition of Angiotensin II/AT2R-Induced p42/p44 MAPK Activation

Similar to p38 MAPK, the p42/p44 MAPK (also known as ERK1/2) pathway is also activated in DRG neurons in response to nerve injury and contributes to neuronal sensitization. oup.comnih.gov Angiotensin II, acting through the AT2R, can enhance the activation of the p42/p44 MAPK pathway. nih.gov Olodanrigan sodium effectively inhibits this AngII-induced phosphorylation of p42/p44 MAPK. nih.govoup.comnih.gov The inhibition of both p38 and p42/p44 MAPK pathways represents a crucial mechanism through which olodanrigan sodium exerts its pharmacological effects on sensory neurons. nih.govoup.com

Cellular and Subcellular Mechanisms

The modulation of AT2R and downstream MAPK signaling by olodanrigan sodium translates into significant effects at the cellular and subcellular levels within sensory neurons. A primary consequence of inhibiting the AngII/AT2R/MAPK axis is the reduction of DRG neuron hyperexcitability. nih.gov This is a key pathological feature of neuropathic pain, where neurons exhibit exaggerated responses to stimuli.

Furthermore, AngII has been shown to promote neurite outgrowth in cultured DRG neurons, a process that can contribute to aberrant nerve sprouting and the maintenance of chronic pain states following nerve injury. nih.govnih.gov Olodanrigan sodium has been demonstrated to inhibit this AngII-induced neurite outgrowth. nih.govnih.gov By preventing this abnormal sprouting, olodanrigan sodium may help to normalize the structure and function of sensory neurons after injury. nih.gov The cellular actions of olodanrigan sodium may also involve paracrine, autocrine, or intracrine mechanisms at peripheral nerve terminals. nih.gov

Impact on Dorsal Root Ganglion (DRG) Neuron Hyperexcitability

A primary mechanism underlying neuropathic pain is the development of hyperexcitability in primary sensory neurons located in the dorsal root ganglia (DRG). nih.govresearchgate.net Following nerve injury, a subset of these neurons begins to generate spontaneous, ectopic discharges that contribute to central sensitization and the perception of pain. nih.govresearchgate.net

Olodanrigan sodium directly counteracts this pathological state. Its analgesic action is significantly attributed to the inhibition of DRG neuron hyperexcitability. medchemexpress.commedchemexpress.com This is achieved by blocking the augmented activation of p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways, which are induced by the binding of Angiotensin II to AT2R. medchemexpress.commedchemexpress.comnih.gov In vitro studies on rat DRG neurons have demonstrated that AngII sensitizes these neurons, an effect that is effectively blocked by Olodanrigan sodium. nih.gov This suggests that the compound normalizes the heightened neuronal sensitivity that characterizes neuropathic conditions. The hyperexcitability in DRG neurons can be mediated by changes in various ion channels, including an enhanced expression of NaV1.7 and NaV1.8 sodium channels. nih.gov By inhibiting the upstream AngII/AT2R signaling cascade, Olodanrigan sodium helps to quell the aberrant firing of these sensory neurons. medchemexpress.comnih.gov

| Parameter | Effect of Neuropathic Injury (in the absence of Olodanrigan) | Effect of Olodanrigan Sodium | Underlying Molecular Mechanism |

|---|---|---|---|

| DRG Neuron Firing | Increased spontaneous/ectopic firing (Hyperexcitability) | Inhibition of hyperexcitability | Blockade of AT2R |

| MAPK Pathway | Augmented AngII-induced activation of p38 and p42/p44 MAPK | Inhibition of p38 and p42/p44 MAPK activation | Antagonism of the AngII/AT2R axis |

| Neuronal Sensitization | Increased sensitivity to stimuli | Reduction of AngII-induced sensitization | Inhibition of downstream signaling from AT2R |

Modulation of DRG Neuron Sprouting

In addition to functional changes like hyperexcitability, nerve injury can induce structural changes in the DRG, including the sprouting of nerve fibers. nih.gov This aberrant neurite outgrowth is considered a contributing factor to the establishment of chronic pain states. nih.govnih.gov Research has shown that AngII promotes neurite outgrowth in adult rat DRG neurons. nih.gov

Olodanrigan sodium has been found to inhibit this pathological sprouting of DRG neurons. medchemexpress.commedchemexpress.com Similar to its effect on hyperexcitability, this action is mediated through the inhibition of the AngII/AT2R-induced activation of p38 and p42/p44 MAPK signaling pathways. medchemexpress.comnih.gov By blocking the AT2R, Olodanrigan sodium prevents AngII from promoting the intracellular cascades that lead to neurite extension, thereby modulating the structural plasticity of sensory neurons following injury. nih.gov

Paracrine and Autocrine Mechanisms at Peripheral Nerve Terminals

The therapeutic action of Olodanrigan sodium may involve multiple modes of cellular communication. Evidence suggests the compound can act through paracrine and autocrine mechanisms at peripheral nerve terminals to mitigate neuropathic pain signaling. nih.govncats.ioselleckchem.com Paracrine signaling involves a cell releasing a signaling molecule that acts on a nearby target cell, while autocrine signaling involves the molecule acting on the same cell that released it.

Studies have revealed that AngII and its AT2R are co-localized in a significant number of small-diameter neurons within human DRG. nih.gov This finding supports the existence of an intrinsic neuronal angiotensinergic system, where AngII produced by neurons can act locally on AT2R located on adjacent neurons (paracrine) or on the surface of the same neuron (autocrine). nih.gov By blocking these receptors, Olodanrigan sodium can interrupt this local signaling loop, which becomes augmented in neuropathic states. nih.gov

Intracrine Mechanisms in Neuropathic Pain Signaling Pathways

Beyond acting on cell-surface receptors, Olodanrigan sodium is also proposed to interfere with intracrine signaling pathways. nih.govncats.ioselleckchem.com Intracrine mechanisms involve signaling molecules and their receptors acting within the same cell, bypassing extracellular secretion. The co-localization and internal expression of both AngII and AT2R within DRG neurons suggest that AngII can act as an intracellular signaling molecule. nih.gov This internal AngII/AT2R system can contribute to the heightened pain signaling observed after nerve injury. Olodanrigan sodium's ability to penetrate the cell and antagonize these intracellular receptors could represent another layer of its pharmacological action, reducing pain signaling from within the neuron itself. nih.govncats.io

| Signaling Mechanism | Description | Role in Neuropathic Pain | Action of Olodanrigan Sodium |

|---|---|---|---|

| Paracrine | AngII released from a neuron acts on AT2R of a neighboring neuron. | Amplifies pain signals between adjacent sensory neurons. | Blocks AT2R on the target neuron, preventing signal reception. |

| Autocrine | AngII released from a neuron acts on AT2R on its own surface. | Creates a self-sustaining loop of neuronal sensitization. | Blocks AT2R on the signaling neuron, breaking the feedback loop. |

| Intracrine | AngII acts on AT2R within the same neuron where it was synthesized. | Contributes to augmented intracellular pain signaling pathways. | May interfere with the internal AngII/AT2R signaling complex. |

Interplay with Angiotensin II/Nerve Growth Factor/Transient Receptor Potential Vanilloid 1 (AngII/NGF/TRPV1)-Convergent Pathways

The sensation of pain, particularly burning pain, is closely linked to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is also a key player in thermal hyperalgesia. nih.gov The activity of TRPV1 can be sensitized by various inflammatory mediators, including Nerve Growth Factor (NGF). nih.govnih.gov Olodanrigan sodium's mechanism of action involves a crucial interplay with convergent signaling pathways involving AngII, NGF, and TRPV1. ncats.ioselleckchem.com

Clinical and preclinical studies have shown that AngII, AT2R, and TRPV1 are co-localized in small sensory neurons of the human DRG. nih.gov The AngII/AT2R axis appears to be a key sensitizer (B1316253) of TRPV1 channels. nih.gov This sensitization is thought to occur through the phosphorylation of the TRPV1 channel, which lowers its activation threshold. researchgate.net Olodanrigan sodium, by antagonizing the AT2R, inhibits this AngII-mediated sensitization and phosphorylation of TRPV1. nih.govresearchgate.net This effectively reduces the exaggerated response of sensory neurons to noxious stimuli, a hallmark of neuropathic pain. The compound acts to disrupt the convergence of these pro-nociceptive signals, thereby exerting its analgesic effect. ncats.ioselleckchem.com

Preclinical Pharmacological and Toxicological Investigations

In Vitro Pharmacological Characterization

The in vitro assessment of olodanrigan (B1662175) sodium has been centered on its interaction with its molecular target and its effects in cellular systems relevant to neuropathic pain.

In vitro studies using rat dorsal root ganglion (DRG) neurons have been instrumental in defining the cellular mechanism of olodanrigan sodium. selleckchem.commedchemexpress.com Research has shown that its analgesic action is linked to the inhibition of augmented Angiotensin II (AngII)-induced activation of p38 and p42/p44 mitogen-activated protein kinase (MAPK). medchemexpress.commedchemexpress.com This inhibition is thought to counter the hyperexcitability and sprouting of DRG neurons, which are key cellular events in the pathogenesis of neuropathic pain. medchemexpress.commedchemexpress.com

Specifically, in cultured rat DRG neurons, treatment with AngII leads to an increase in the phosphorylation of p38 and p42/p44 MAPK. selleckchem.comresearchgate.net The presence of olodanrigan sodium has been shown to block this effect. selleckchem.com In these experimental setups, DRG neurons were treated with AngII in the presence or absence of olodanrigan sodium, and the levels of phosphorylated MAPK were subsequently measured. selleckchem.com

| Cell Model | Key Finding | Reference |

| Rat Dorsal Root Ganglion (DRG) Neurons | Olodanrigan sodium inhibits AngII-induced phosphorylation of p38 and p42/p44 MAPK. | selleckchem.commedchemexpress.comresearchgate.net |

| Human Dorsal Root Ganglion (DRG) Neurons | AT2R expression is localized in small- to medium-sized neurons. Olodanrigan (EMA401) inhibits AngII-enhanced capsaicin (B1668287) responses. | researchgate.net |

Receptor binding assays have demonstrated the high selectivity of olodanrigan for the AT2 receptor. selleckchem.commedchemexpress.com These studies are critical for understanding the compound's target engagement and for informing dose selection in further studies. The affinity of olodanrigan for the AT2 receptor has been quantified through the determination of its IC50 and Ki values. The IC50 value, which represents the concentration of the drug that inhibits 50% of the target's activity, has been reported to be 0.6 nM for the AT2 receptor. selleckchem.com Further studies have reported a Ki of 29 nM for AT2R, highlighting its potent affinity for the target receptor. medchemexpress.com In contrast, its affinity for the angiotensin II type 1 receptor (AT1R) is significantly lower, with a reported IC50 of 2918 nM, underscoring its selectivity. medchemexpress.com

| Parameter | Value | Receptor | Reference |

| IC50 | 0.6 nM | Angiotensin II type 2 (AT-2) receptor | selleckchem.com |

| IC50 | 75.2 nM | AT2R | medchemexpress.com |

| IC50 | 2918 nM | AT1R | medchemexpress.com |

| Ki | 29 nM | AT2R | medchemexpress.com |

In Vivo Preclinical Models of Disease

The efficacy of olodanrigan sodium has been evaluated in several in vivo preclinical models of disease, with a primary focus on neuropathic pain conditions.

The chronic constriction injury (CCI) of the sciatic nerve in rats is a widely used and well-characterized model of neuropathic pain. medchemexpress.comnih.govcardiff.ac.uk In this model, olodanrigan sodium has demonstrated significant analgesic effects. medchemexpress.comselleckchem.com

A key measure of pain in the CCI model is the assessment of paw withdrawal latencies in response to a thermal stimulus. nih.govcardiff.ac.ukapicareonline.com Studies have shown that oral administration of olodanrigan sodium results in a significant increase in paw withdrawal latencies (PWL) in rats with CCI at day 14 post-injury. medchemexpress.commedchemexpress.com This indicates a reduction in thermal hyperalgesia, a common symptom of neuropathic pain.

| Animal Model | Behavioral Parameter | Effect of Olodanrigan Sodium | Reference |

| Rat with Chronic Constriction Injury (CCI) | Paw Withdrawal Latency (PWL) | Significant increase in PWL, indicating an analgesic effect. | medchemexpress.commedchemexpress.com |

Beyond the CCI model, the therapeutic potential of olodanrigan sodium has been explored in other preclinical models of disease. Notably, it has been investigated in models of painful diabetic neuropathy (PDN) and irritable bowel syndrome (IBS). researchgate.netnovctrd.comlarvol.com Clinical trials for painful diabetic neuropathy were initiated based on promising preclinical data. researchgate.netnovctrd.comdrugbank.com In a rat model of irritable bowel syndrome, olodanrigan was found to block visceral hypersensitivity and colonic hyperpermeability. larvol.com

Neuropathic Pain Models (e.g., Chronic Constriction Injury)

Preclinical Toxicology Research Findings

Preclinical toxicological investigations are fundamental in characterizing the safety profile of a new chemical entity before and during its clinical development. For Olodanrigan sodium, these studies were designed to identify potential target organs for toxicity, understand dose-response relationships, and assess developmental risks. The findings from these non-clinical studies were pivotal in the decision-making process for the compound's development program.

Long-Term Toxicity Studies in Animal Models (e.g., Rats, Dogs, Monkeys)

To support clinical trials, non-clinical safety pharmacology and repeated-dose toxicology studies were conducted on Olodanrigan sodium. clinicaltrials.gov These studies involved multiple species to provide a comprehensive assessment of potential long-term toxicities. The animal models included rats, dogs, and monkeys, with study durations extending up to 13 weeks for rats and monkeys, and up to 4 weeks for dogs. clinicaltrials.gov

A significant finding emerged from a 13-week toxicity study in rats, where mortality and signs of excessive toxicity were noted at higher dose levels. clinicaltrials.gov Ultimately, the clinical development program for Olodanrigan was terminated prematurely based on preclinical toxicity data that became available after the initiation of Phase 2 trials. novctrd.comconfotherapeutics.com

| Animal Model | Maximum Study Duration | Key Findings |

|---|---|---|

| Rats | 13 weeks | Mortality and excessive toxicity observed at doses ≥ 1000 mg/kg. clinicaltrials.gov |

| Monkeys | 13 weeks | Data not specified in available resources. clinicaltrials.gov |

| Dogs | 4 weeks | Data not specified in available resources. clinicaltrials.gov |

Identification and Characterization of Specific Organ Toxicities (e.g., Hepatic)

The primary organ of concern identified in the preclinical assessment of Olodanrigan sodium was the liver. ahajournals.orgahajournals.orgnih.gov Long-term administration in non-clinical animal studies revealed a potential for hepatotoxicity. jpccr.euresearchgate.net This finding was critical and directly led to the discontinuation of further clinical development. ahajournals.orgahajournals.org

The observed liver toxicity was characterized as being "drug-specific" and not a "class-specific" effect. ahajournals.orgahajournals.orgnih.gov This distinction suggests that the toxicity is inherent to the Olodanrigan molecule itself or its metabolites, rather than a general effect of angiotensin II type 2 receptor (AT2R) antagonists. ahajournals.org It is noteworthy that while these preclinical findings halted the drug's development, hepatotoxicity was not observed in the patients participating in the Phase 2 clinical trials that were stopped. jpccr.euresearchgate.net

Mechanistic Investigations of Observed Preclinical Toxicities

Investigations into the underlying mechanisms of the observed hepatotoxicity have focused on the compound's metabolic profile. Studies of the drug's disposition in preclinical species indicated that Olodanrigan was metabolically unstable in the hepatocytes of all species investigated. nih.gov

The primary route of elimination was identified as metabolic transformation, with the drug being readily eliminated via the bile. nih.gov The main metabolic pathway involved the formation of a direct acylglucuronide, which accounted for a significant portion of the dose. nih.gov Other metabolic pathways, including dealkylations and hydroxylation, were also involved but to a lesser extent. nih.gov While these studies elucidated the metabolic fate of Olodanrigan, the precise mechanism linking a specific metabolite or metabolic pathway to the observed liver toxicity has not been definitively established in the available literature. The drug-specific nature of the toxicity points towards the molecule or its unique metabolites as the causative factor. ahajournals.orgahajournals.orgnih.gov

Embryo-Fetal Development (EFD) Toxicity Studies (Preclinical)

As part of the comprehensive non-clinical safety evaluation, embryo-fetal development (EFD) toxicity studies for Olodanrigan sodium were conducted. clinicaltrials.gov These studies are designed to detect any adverse effects on the pregnant female and the development of the embryo and fetus following exposure to the drug. labcorp.com The program for Olodanrigan included a definitive EFD study in rats and a preliminary EFD study in rabbits. clinicaltrials.gov

The specific outcomes of these EFD studies, such as the No-Observed-Adverse-Effect Level (NOAEL) for maternal or developmental toxicity, or the presence or absence of teratogenic effects, are not detailed in the publicly accessible research.

Advanced Synthetic Methodologies and Chemical Development

Enantioselective Synthesis Pathways of Olodanrigan (B1662175) Sodium

The core structure of Olodanrigan sodium is a substituted (3S)-tetrahydroisoquinoline-3-carboxylic acid. The enantioselective synthesis of this key structural motif is paramount for the compound's biological activity. The manufacturing process involves a multi-step sequence, with critical transformations including a Pictet-Spengler cyclization and an amide coupling to install the diphenylacetyl group acs.org.

Achieving high chiral purity is a critical aspect of the synthesis of Olodanrigan sodium. The stereochemistry of the final active pharmaceutical ingredient (API) is largely determined by the chirality of a key phenylalanine derivative intermediate. The enzymatic synthesis of this intermediate, as detailed in section 4.2.2, provides a product with an exceptionally high enantiomeric ratio, which is then carried through to the final product researchgate.neteuropa.eu.

Further control over the stereochemistry is exerted during the final crystallization steps. Through extensive polymorph screening, a new, thermodynamically more stable crystalline form of Olodanrigan sodium was identified. A scalable process was subsequently developed to produce this specific polymorph, which is crucial for ensuring consistent physical and chemical properties of the drug substance. This process avoids the need for specialized equipment like fluidized bed dryers that were required in earlier phase processes, representing a significant process optimization acs.org. The control of polymorphism is a key strategy in pharmaceutical development to ensure the stability and bioavailability of the final drug product nih.govacademicjournals.org.

A pivotal innovation in the synthesis of Olodanrigan sodium is the development of a biocatalytic route to a key non-natural phenylalanine derivative. This intermediate serves as the precursor to the tetrahydroisoquinoline core. The process utilizes an engineered phenylalanine ammonia lyase (PAL) enzyme to catalyze the asymmetric hydroamination of a cinnamic acid derivative researchgate.neteuropa.eu.

This enzymatic approach offers high stereoselectivity, leading to the desired (S)-phenylalanine derivative with high purity. The subsequent Pictet-Spengler reaction with formaldehyde, which forms the tetrahydroisoquinoline ring, proceeds with high fidelity, yielding the cyclized product with an enantiomeric ratio (er) greater than 99.9:0.1 researchgate.neteuropa.eu. This biocatalytic step represents a more sustainable and efficient alternative to previous synthetic routes researchgate.net.

Process Development and Scale-Up Strategies

The transition from laboratory-scale synthesis to large-scale manufacturing required significant process development and optimization. The manufacturing process for late-phase clinical supplies was successfully implemented on a 175 kg scale in a pilot plant acs.org. Key optimizations focused on improving efficiency, safety, and environmental performance.

The synthesis of Olodanrigan sodium incorporates several principles of green chemistry to enhance sustainability. A primary example is the use of biocatalysis, which allows reactions to be performed under mild conditions, often in aqueous media, thereby reducing energy consumption and the use of hazardous reagents jddhs.comcamapaeditorial.com.

Process optimization efforts led to a significant improvement in the Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product acsgcipr.orgchemrxiv.orgnih.gov. The modified late-stage process resulted in a PMI improvement by a factor of three. This was achieved by eliminating a synthetic step through the in situ activation of a carboxylic acid and by replacing the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) listed solvent N,N-Dimethylformamide (DMF) acs.org.

| Process Stage | Metric | Early Phase Process | Late Phase Process | Improvement |

|---|---|---|---|---|

| End Game Synthesis | Process Mass Intensity (PMI) | X | X/3 | Factor of 3 |

| Solvent Usage | Key Solvent | DMF (REACH Listed) | Alternative (e.g., Toluene) | Avoidance of Hazardous Solvent |

Catalytic methods are central to the efficiency and selectivity of the Olodanrigan sodium synthesis. The most notable is the use of an engineered Phenylalanine Ammonia Lyase (PAL) enzyme. PALs catalyze the reversible, asymmetric addition of ammonia to cinnamic acid derivatives researchgate.netacs.org. To drive the reaction toward the desired amino acid product, a high concentration of ammonia is used europa.eu.

The optimal conditions for the PAL-catalyzed reaction were determined through extensive screening. A carbonate/carbamate-buffered ammonia solution at a concentration of 9–10 M and a pH of 9.5–10.5 was found to be optimal. A temperature gradient was also employed, starting at 45 °C to establish a pre-equilibrium and then cooling to 20 °C to maximize conversion by leveraging the temperature dependence of the entropy term. This strategy also balanced enzyme stability and activity researchgate.neteuropa.eu. Under these conditions, a 70–80% conversion of the cinnamic acid derivative to the phenylalanine intermediate was achieved researchgate.neteuropa.eu.

Another key catalytic step is the Pictet-Spengler reaction, which is an acid-catalyzed cyclization. In this synthesis, hydrochloric acid (HCl) is used to catalyze the reaction between the phenylalanine derivative and formaldehyde, forming the core tetrahydroisoquinoline structure acs.orgwikipedia.orgjk-sci.com.

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Enzyme | Engineered Phenylalanine Ammonia Lyase (PAL) | 70-80% conversion to Phenylalanine derivative |

| Substrate | Cinnamic acid derivative | |

| Ammonia Concentration | 9–10 M (carbonate/carbamate buffered) | |

| pH | 9.5–10.5 | |

| Enzyme Loading | Down to 2.5 wt % (E:S = 1:40 w/w) | |

| Substrate Concentration | 3–9 v/w (0.39–1.17 M) | |

| Temperature Profile | Initial 45 °C, then cool to 20 °C |

Analytical Control Strategies for Impurities

A critical component of pharmaceutical process development is the control of impurities, particularly those that are potentially genotoxic. In the synthesis of Olodanrigan sodium, the Pictet-Spengler reaction involves the simultaneous presence of formaldehyde (CH₂O) and hydrochloric acid (HCl), which creates a risk of forming the highly toxic and carcinogenic impurity bis(chloromethyl) ether (BCME) acs.orgjddhs.com.

To manage this potential impurity, an analytical control strategy was developed in accordance with the International Council for Harmonisation (ICH) M7 guideline for mutagenic impurities europa.euecv.deich.org. The strategy utilizes Control Option 4, which relies on process understanding to demonstrate that the impurity is effectively removed, or "purged," by downstream process steps, thereby avoiding the need for routine testing of the final drug substance acs.org.

This approach involves calculating a "purge factor," which quantifies the removal of an impurity based on the physicochemical properties of the impurity and the specific conditions of each process step (e.g., reactivity, solubility, volatility) youtube.comtriphasepharmasolutions.comlhasalimited.org. For BCME, its high reactivity and volatility contribute to its effective removal during the manufacturing process. The calculated purge factor is compared against the required purge to ensure the level of BCME in the final API is well below the acceptable limit of 1.5 µ g/day , as defined by the Threshold of Toxicological Concern (TTC) acs.orgich.orgtapi.com. Sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are used to validate the process and confirm the absence of BCME at trace levels during process development nih.govnih.govkeikaventures.com.

Identification of Potential Toxic Impurities (e.g., Bis(chloromethyl)ether)

A critical aspect of the chemical development of any pharmaceutical, including Olodanrigan sodium, is the identification and control of potential impurities, particularly those with toxic properties. Impurities can arise from various sources, including starting materials, reagents, intermediates, and degradation products. lgcstandards.com Genotoxic impurities are of particular concern due to their potential to cause DNA damage and carcinogenesis even at very low levels. edqm.eu

One example of a highly potent genotoxic impurity is bis(chloromethyl)ether (BCME). While there is no public information to suggest that BCME is a specific impurity in the synthesis of Olodanrigan sodium, its potential formation under certain reaction conditions warrants consideration in the broader context of pharmaceutical manufacturing. BCME can be formed from the reaction of formaldehyde and hydrogen chloride, both of which are common reagents or byproducts in organic synthesis. nih.gov Given the structural complexity of Olodanrigan sodium, its synthesis likely involves multiple steps where chloromethylation or the use of chlorinated solvents in the presence of Lewis acids could potentially, though not necessarily, lead to the formation of such hazardous impurities.

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of genotoxic impurities. The ICH M7 guideline, for instance, outlines a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. edqm.eugmp-compliance.org This involves a thorough risk assessment of the synthetic process to identify any potential genotoxic impurities. If a potential risk is identified, a control strategy must be implemented. This strategy may involve:

Process Modification: Modifying the synthetic route to avoid the use of reagents or conditions that could lead to the formation of the genotoxic impurity.

Purification: Implementing purification steps specifically designed to remove the identified impurity to a level below the threshold of toxicological concern (TTC). The TTC is a concept that defines an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity. tapi.comeuropa.eu

Analytical Testing: Developing and validating sensitive analytical methods to detect and quantify the genotoxic impurity at trace levels in the final API.

Table 1: General Classes of Potential Process-Related Impurities in Pharmaceutical Synthesis

| Impurity Class | Potential Source | Examples |

| Starting Materials and Intermediates | Incomplete reaction or carry-over | Unreacted precursors to the Olodanrigan sodium core structure |

| Reagents and Catalysts | Carry-over from the reaction mixture | Residual coupling agents, bases, or metal catalysts |

| By-products | Unintended side reactions | Isomers, over-alkylated products, or products of rearrangement |

| Degradation Products | Instability of the API during synthesis or storage | Hydrolysis products, oxidation products |

| Genotoxic Impurities | Reaction with certain reagents or solvents | Alkylating agents, aromatic amines, nitrosamines |

Purity Assessment and Characterization Techniques

Ensuring the purity and proper characterization of Olodanrigan sodium is paramount for its safety and efficacy. A combination of analytical techniques is employed to establish the identity, strength, and purity of the final API. As Olodanrigan is administered as a sodium salt, characterization techniques must also confirm the salt form and its properties. pharmtech.comresearchgate.netnih.gov

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of organic compounds like Olodanrigan sodium. nih.govnih.govresearchgate.nethilarispublisher.commdpi.com A validated, stability-indicating HPLC method would be developed to separate Olodanrigan from any process-related impurities and degradation products. This typically involves:

Column: A reversed-phase column (e.g., C18) is commonly used for non-polar to moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds. The composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.

Detection: Ultraviolet (UV) detection is often employed, with the wavelength set to the absorbance maximum of Olodanrigan.

For the detection and quantification of trace-level genotoxic impurities, more sensitive techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often necessary. thermofisher.comresolvemass.casterlingpharmasolutions.comsepscience.comnih.gov LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the detection of impurities at parts-per-million (ppm) levels or lower.

Characterization Techniques:

A comprehensive characterization of Olodanrigan sodium would involve a suite of spectroscopic and analytical methods to confirm its structure and solid-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the molecular structure of Olodanrigan. moravek.comcreative-proteomics.comnih.govimpactfactor.orgeuropeanpharmaceuticalreview.com The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms within the molecule, confirming its identity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of Olodanrigan, which can be used to confirm its elemental composition. thermofisher.comresolvemass.casterlingpharmasolutions.comsepscience.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum would show characteristic absorption bands for the various functional groups in Olodanrigan.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound, which is then compared to the theoretical values for the molecular formula of Olodanrigan sodium.

X-ray Powder Diffraction (XRPD): For a crystalline solid like Olodanrigan sodium, XRPD is used to characterize its crystal structure. The resulting diffraction pattern is a unique fingerprint of a specific crystalline form. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to determine the melting point and to detect the presence of different polymorphic forms of the drug substance. nih.gov

Table 2: Key Analytical Techniques for Purity Assessment and Characterization of Olodanrigan Sodium

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities | Retention time, peak area (proportional to concentration) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Trace impurity detection and identification | Retention time, mass-to-charge ratio of the parent ion and fragment ions |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Chemical shifts, coupling constants, integration (proton count) |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition | Precise molecular weight |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands |

| Elemental Analysis | Determination of elemental composition | Percentage of C, H, N, etc. |

| X-ray Powder Diffraction (XRPD) | Characterization of crystalline form | Diffraction pattern unique to the crystal lattice |

| Differential Scanning Calorimetry (DSC) | Thermal properties and polymorphism | Melting point, enthalpy of fusion |

By employing these advanced synthetic methodologies and rigorous analytical techniques, the chemical development of Olodanrigan sodium can ensure a high-purity and well-characterized active pharmaceutical ingredient, meeting the stringent requirements for safety and quality.

Pharmacokinetic and Metabolic Research in Preclinical Species

Absorption and Distribution Studies

Preclinical investigations into the absorption and distribution of olodanrigan (B1662175) sodium have provided insights into its movement and concentration within biological systems. A study involving radiolabeled olodanrigan (¹⁴C-EMA401) was conducted to trace the disposition of the compound in non-clinical models researchgate.netresearchgate.net.

The research indicated that following administration, olodanrigan is rapidly absorbed and distributed researchgate.netresearchgate.net. The distribution of the drug-related material was not uniform throughout the body.

Following administration in preclinical models, olodanrigan-related material showed a distinct pattern of tissue distribution. The highest concentrations of the compound were observed in tissues central to drug absorption and elimination processes. Specifically, significant levels were detected in the gastrointestinal (GI) tract, liver, and kidneys researchgate.netresearchgate.net. This distribution pattern is indicative of a compound that is orally absorbed and subsequently processed for removal from the body by hepatic and renal mechanisms.

Table 1: Illustrative Tissue Distribution of Olodanrigan-Related Material in Preclinical Models

| Tissue | Relative Concentration | Primary Role in Pharmacokinetics |

|---|---|---|

| Gastrointestinal Tract | High | Site of Absorption |

| Liver | High | Primary Site of Metabolism |

| Kidneys | High | Primary Route of Elimination |

Note: This table is illustrative and based on qualitative descriptions from preclinical studies.

A key characteristic of olodanrigan is its peripherally restricted distribution medchemexpress.commedchemexpress.comselleckchem.com. This attribute is significant as it suggests the compound may act primarily on targets outside of the central nervous system (CNS), potentially minimizing CNS-related side effects. The molecular properties of olodanrigan likely contribute to this limited ability to cross the blood-brain barrier. This peripheral restriction is a deliberate design feature for therapeutic agents intended to act on peripheral targets.

Biotransformation and Metabolism Pathways

The metabolic fate of olodanrigan has been explored through in vitro studies to elucidate its biotransformation pathways in preclinical species and to draw comparisons with human metabolism researchgate.netresearchgate.net. These studies are fundamental in identifying the enzymes responsible for metabolizing the drug and the chemical nature of its metabolites.

In vitro metabolism studies were undertaken to understand the hepatic biotransformation of olodanrigan researchgate.netresearchgate.net. The liver is the primary site of drug metabolism, where a variety of enzymes, most notably the cytochrome P450 (CYP450) superfamily, chemically modify xenobiotics to facilitate their excretion. While the specific CYP450 isoenzymes involved in olodanrigan metabolism are not detailed in the available information, such studies are designed to identify which of these enzymes are critical for the clearance of the compound. Understanding CYP450 involvement is essential for predicting potential drug-drug interactions.

The process of metabolism converts a parent drug into one or more metabolites. For olodanrigan, a significant metabolic pathway is the formation of an acylglucuronide. This is a common phase II metabolic reaction where glucuronic acid is attached to a carboxylic acid moiety on the drug molecule. This process, known as glucuronidation, significantly increases the water solubility of the compound, thereby facilitating its elimination from the body, primarily through the kidneys. The identification of the acylglucuronide as a major metabolite provides a clearer picture of the drug's clearance mechanism.

Table 2: Identified Major Metabolite of Olodanrigan

| Parent Compound | Metabolic Reaction | Major Metabolite |

|---|

Note: This table is based on the described metabolic pathways.

The role of intestinal flora in the metabolism of olodanrigan and its metabolites is an area that requires further specific investigation. Intestinal bacteria possess a wide range of enzymes that can metabolize drugs and their metabolites. For instance, bacterial glucuronidases can hydrolyze glucuronide conjugates, such as the olodanrigan acylglucuronide, back to the parent drug. This process, known as enterohepatic recirculation, can potentially prolong the drug's presence and activity in the body. However, specific studies detailing the impact of intestinal flora on olodanrigan's pharmacokinetics were not available in the reviewed information.

Excretion Pathways

Preclinical studies have demonstrated that biliary excretion is the predominant route of elimination for olodanrigan and its metabolites. Following administration of a single radiolabeled dose of olodanrigan, a remarkable 95% of the dose was recovered in the bile. This indicates a highly efficient and primary role of hepatobiliary transport in the clearance of the compound from the systemic circulation.

The primary metabolite excreted in the bile is the direct acyl-glucuronide of olodanrigan, which accounts for a significant portion (40%) of the administered dose. An interesting aspect of this elimination pathway is the subsequent hydrolysis of the acyl-glucuronide by intestinal flora back to the active parent drug, olodanrigan. This suggests a potential for enterohepatic recirculation, which could influence the pharmacokinetic profile of the compound.

While the specific transporters involved in the biliary excretion of olodanrigan have not been definitively identified, the extensive biliary clearance suggests the involvement of active transport mechanisms. For other angiotensin II receptor antagonists, transporters such as the multidrug resistance-associated protein 2 (MRP2) and P-glycoprotein (P-gp) have been shown to play a role in their biliary elimination. It is plausible that similar transporters are involved in the efflux of olodanrigan and its glucuronide conjugate from hepatocytes into the bile.

Chiral Stability in Preclinical In Vivo Models

Olodanrigan is the (S)-enantiomer of its corresponding racemic mixture. Preclinical in vivo studies have confirmed the chiral stability of olodanrigan. researchgate.net Following administration, there is no significant inversion to the (R)-enantiomer observed. This is a critical attribute, as the pharmacological activity and safety profile of a chiral drug are often enantiomer-specific. The demonstrated in vivo chiral stability ensures that the observed pharmacokinetic and pharmacodynamic properties are attributable to the intended (S)-enantiomer, providing a consistent and predictable pharmacological response.

Data Tables

Table 1: Preclinical Pharmacokinetic Parameters of Olodanrigan in Rats

| Parameter | Value |

| Plasma Clearance | 1.1 L/hour/kg |

| Oral Bioavailability | ~30% |

Investigation of Therapeutic Pathways and Preclinical Efficacy Models

Role of Angiotensin II/AT2R System in Pathophysiological Processes

The renin-angiotensin system (RAS) is a critical hormonal cascade, and its component, Angiotensin II (AngII), is an octapeptide hormone central to regulating cardiovascular functions and neuronal excitability. wikipedia.org AngII exerts its effects through two primary G protein-coupled receptors: the AT1 receptor (AT1R) and the AT2 receptor (AT2R). wikipedia.org While the functions of AT1R are well-documented, the role of AT2R, particularly in pain, has become a focus of intensive research. Evidence suggests that the Angiotensin II/AT2R system is directly involved in processes of pain sensitization. researchgate.net

The analgesic effect of Olodanrigan (B1662175) is believed to stem from its ability to block the AT2R, thereby interfering with key signaling cascades that lead to neuronal sensitization. medchemexpress.commedchemexpress.com Research indicates that the therapeutic action of Olodanrigan involves the inhibition of augmented Angiotensin II/AT2R-induced activation of the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways. medchemexpress.commedchemexpress.commedchemexpress.com This inhibition, in turn, suppresses the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, which are key events in the establishment of chronic pain states. medchemexpress.commedchemexpress.commedchemexpress.com

Furthermore, it is proposed that Olodanrigan may act via paracrine, autocrine, or intracrine mechanisms at peripheral nerve terminals. selleck.co.jpncats.io This action is thought to reduce neuropathic pain signaling in pathways where Angiotensin II, Nerve Growth Factor (NGF), and the Transient Receptor Potential Vanilloid 1 (TRPV1) converge. selleck.co.jpncats.io The co-localization of AngII in neurons that also express substance P and calcitonin gene-related peptide points to its presence in nociceptors, the sensory neurons that detect noxious stimuli. wikipedia.org

Preclinical Efficacy in Non-Human Pain Models

The therapeutic potential of Olodanrigan has been evaluated in several non-human models of pain, which are essential for understanding its efficacy before clinical application. researchgate.netnih.govfrontiersin.org These models are designed to replicate key aspects of human neuropathic pain conditions. nih.gov

Olodanrigan has demonstrated significant efficacy in attenuating pain-related behaviors across various preclinical models that mimic pain from conditions like shingles (postherpetic neuralgia), diabetes, and nerve injury. wikipedia.orgresearchgate.net In a rat model of Varicella Zoster Virus (VZV)-induced neuropathic pain, Olodanrigan showed potent anti-allodynic effects, with a calculated half-maximal effective dose (ED50) of 0.41 mg/kg. researchgate.net

In the widely used chronic constriction injury (CCI) model in rats, which mimics persistent neuropathic pain from nerve damage, orally administered Olodanrigan was found to significantly increase paw withdrawal latencies, indicating a reduction in thermal hyperalgesia. medchemexpress.commedchemexpress.commedchemexpress.com Studies using a spared nerve injury model in mice have also been employed to assess the compound's effect on ongoing mechanical and cold hypersensitivities. researchgate.net

| Animal Model | Pain Type / Condition | Key Findings for Olodanrigan (EMA401) | Citation |

|---|---|---|---|

| Chronic Constriction Injury (CCI) Rat Model | Neuropathic Pain | Significantly increased paw withdrawal latencies (reduced thermal hyperalgesia). | medchemexpress.commedchemexpress.commedchemexpress.com |

| Varicella Zoster Virus (VZV) Rat Model | Postherpetic Neuralgia | Demonstrated potent anti-allodynic efficacy. | researchgate.netresearchgate.net |

| Spared Nerve Injury (SNI) Mouse Model | Neuropathic Pain | Used to measure effects on ongoing mechanical and cold pain hypersensitivities. | researchgate.net |

| Various Models | Shingles, Diabetes, Osteoarthritis, HIV, Chemotherapy-Induced Pain | Has shown efficacy in preclinical models of these conditions. | wikipedia.org |

Biomarker Development and Preclinical Assay Validation

A significant challenge in pain research is the objective measurement of pain, especially spontaneous pain, in preclinical models. nih.gov To address this, novel bioassays are being developed and validated.

A multimodal method that combines quantitative electroencephalography (EEG), behavioral assessments, and pharmacology has been developed for the preclinical screening of analgesic efficacy in awake, unrestrained animals. nih.govresearchgate.net This approach provides an objective, non-invasive, real-time assessment of spontaneous nociceptive states by recording specific brain activity. researchgate.net Research has focused on theta wave power (4-8 Hz) recorded over the primary somatosensory cortex as a reliable biomarker for pain. researchgate.net

Olodanrigan was one of the compounds used to validate this EEG bioassay in a rat model of neuropathic pain (CCI). nih.govresearchgate.net The studies reported parallel trends in the reversal of both the EEG theta power biomarker and the behavior-based paw withdrawal latency (PWL) measurement following drug administration. nih.gov A single administration of Olodanrigan significantly attenuated the increased theta power associated with the pain state and concurrently increased paw withdrawal latencies. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net Interestingly, with daily administration over seven days, the effect on theta power was short-lived, while the reversal of hypersensitivity (measured by PWL) was sustained. researchgate.net This divergence highlights the utility of EEG bioassays in detecting nuances in drug efficacy and potentially identifying false positives or negatives that might arise from purely reflex-based behavioral tests. nih.gov

| Model | Biomarker | Effect of Olodanrigan (EMA401) | Behavioral Correlate (PWL) | Citation |

|---|---|---|---|---|

| Chronic Constriction Injury (CCI) Rat Model | EEG Theta Power (Primary Somatosensory Cortex) | Single Dose: Significant attenuation of theta power. | Increased PWL. | researchgate.net |

| Daily Dosing (7 days): Short-lasting effect on theta power (first 5 days). | Sustained reversal effect on PWL. | researchgate.net |

Molecular Biomarkers of Target Engagement and Downstream Pathway Modulation

Olodanrigan sodium is a highly selective, orally active antagonist of the Angiotensin II type 2 (AT2) receptor. medchemexpress.commedchemexpress.comadooq.com Its therapeutic potential in neuropathic pain is predicated on its ability to engage this target and modulate specific downstream signaling pathways implicated in pain pathogenesis. ncats.ioresearchgate.net The investigation of molecular biomarkers has been crucial in elucidating the mechanism of action and confirming target engagement in both in vitro and in vivo models.

The primary molecular target of Olodanrigan is the AT2 receptor, which is part of the renin-angiotensin system (RAS). ncats.iotandfonline.com Activation of AT2 receptors, which are expressed in human and rat dorsal root ganglion (DRG) neurons, is involved in neuronal excitability. tandfonline.com Evidence of target engagement by Olodanrigan has been demonstrated through functional assays. In cell culture studies, treatment with Olodanrigan resulted in a dose-related functional inhibition of capsaicin (B1668287) responses, indicating a modulation of nociceptive signaling pathways upon receptor blockade. tandfonline.com

The analgesic action of Olodanrigan appears to be mediated through the inhibition of key downstream signaling cascades that are activated by the Angiotensin II (AngII)/AT2R axis. medchemexpress.commedchemexpress.com Research indicates that Olodanrigan inhibits the augmented activation of p38 and p42/p44 mitogen-activated protein kinase (MAPK) induced by AngII. medchemexpress.commedchemexpress.com This inhibition of the MAPK pathway is significant as it is linked to a reduction in DRG neuron hyperexcitability and the inhibition of neuronal sprouting, both of which are cellular hallmarks of neuropathic pain. medchemexpress.commedchemexpress.com Furthermore, some studies suggest that Olodanrigan may also inhibit the direct phosphorylation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key integrator of painful stimuli. journalagent.comresearchgate.net

The following table summarizes the key molecular biomarkers identified in the investigation of Olodanrigan's mechanism of action.

| Target/Pathway | Biomarker | Observed Effect of Olodanrigan | Model System |

| Target Engagement | |||

| Angiotensin II Type 2 Receptor (AT2R) | Capsaicin-induced responses | Functional inhibition | Cell Culture |

| Downstream Pathway Modulation | |||

| p38/p42/p44 MAPK Pathway | p38 and p42/p44 MAPK activation | Inhibition | In vitro models |

| TRPV1 Signaling | TRPV1 phosphorylation | Inhibition | In vitro models |

| Neuronal Plasticity | DRG neuron hyperexcitability | Inhibition | In vitro models |

| Neuronal Plasticity | DRG neuron sprouting | Inhibition | In vitro models |

Preclinical efficacy models have provided further evidence of target engagement and its therapeutic consequences. In a rat model of chronic constriction injury (CCI), a widely used model for neuropathic pain, oral administration of Olodanrigan led to measurable changes in both electrophysiological and behavioral biomarkers. medchemexpress.commedchemexpress.com These findings correlate the molecular actions of the compound with analgesic outcomes in a living system.

The table below details the findings from preclinical efficacy models.

| Preclinical Model | Efficacy Biomarker | Observed Effect of Olodanrigan |

| Chronic Constriction Injury (CCI) Rat Model | Electroencephalography (EEG) Theta Power | Significant attenuation |

| Chronic Constriction Injury (CCI) Rat Model | Paw Withdrawal Latencies (PWL) | Significant increase |

An open-label biomarker study of Olodanrigan was also conducted as part of a phase II clinical trial in patients with oxaliplatin-induced peripheral neuropathy (OIPN) to establish proof of concept, although specific biomarker results from this human study are not detailed in the available literature. nih.gov

Structure Activity Relationships Sar and Derivative Research

Rational Design and Synthesis of Olodanrigan (B1662175) Analogues

The synthesis of Olodanrigan has been a subject of significant research to enable its clinical development. An enantioselective synthesis route for sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Olodanrigan sodium) has been developed. researchgate.netresearchgate.net Key steps in this process include the formation of a key phenylalanine intermediate from its corresponding cinnamic acid derivative, followed by a Pictet-Spengler cyclization to create the tetrahydroisoquinoline core structure. researchgate.netresearchgate.net The desired (S)-enantiomer (Olodanrigan) is then separated from its (R)-enantiomer (EMA402) through recrystallizations of a diastereomeric salt. researchgate.net

The rational design of Olodanrigan analogues has been driven by the need to improve its pharmacokinetic properties while maintaining or enhancing its potent and selective AT2R antagonism. nih.gov Although Olodanrigan is a potent AT2R antagonist, it exhibits moderate oral bioavailability and significant interindividual variability in clinical pharmacokinetics. researchgate.netnih.gov

Research efforts have focused on modifying the core structure of Olodanrigan. One approach involved replacing the diphenylacetyl group with a benzoxazole (B165842) side-chain, leading to a series of 1,2,3,4-tetrahydroisoquinolines that were also potent AT2R antagonists. nih.gov The synthesis of these analogues allows for systematic exploration of how different substituents on the benzoxazole ring and the arylmethyl ether region impact the compound's activity and properties. This rational approach to drug design aims to create new chemical entities with superior pharmacological profiles. nih.govconfotherapeutics.com For instance, the design of compound CFTX-1554 , a novel AT2R inhibitor, was based on identifying a previously unexplored interaction with the AT2R binding site, aiming for improved drug-like properties. confotherapeutics.com

Optimization of AT2R Antagonism and Receptor Selectivity

Structure-activity relationship (SAR) studies have provided detailed insights into the molecular features crucial for high-affinity binding to the AT2R. Research into a series of 1,2,3,4-tetrahydroisoquinolines with a benzoxazole side-chain revealed the delicate nature of the protein-ligand interaction. nih.gov

SAR of the Benzoxazole Ring: Exploration of different substituents at various positions on the benzoxazole ring showed that position-6 was the optimal spot for modification. A fluorine atom at this position (compound 13 ) resulted in an even greater activity (IC50 of 12 nM) than the parent compound of this new series. The size of the substituent proved to be a critical factor; bulkier groups like trifluoromethyl (CF3), isopropyl (iPr), or methoxy (B1213986) (OMe) at position-6 were detrimental to activity. In contrast, a smaller cyano group was well-tolerated, leading to compound 15 with an IC50 of 25 nM. nih.gov

Interactive Data Table: SAR of Benzoxazole Ring Substitutions

| Compound | R | hAT2R IC50 (nM) |

|---|---|---|

| 5 | H | 26 |

| 13 | 6-F | 12 |

| 14 | 5-F | 41 |

| 15 | 6-CN | 25 |

| 16 | 6-CF3 | 310 |

| 17 | 6-iPr | 430 |

| 18 | 6-OMe | 470 |

Data sourced from a study on the discovery and optimization of potent AT2R antagonists. nih.gov

SAR of the Arylmethyl Ether Region: Further optimization focused on the arylmethyl ether portion of the molecules while retaining the preferred fluoro or cyano group at position-6 of the benzoxazole ring. Generally, substitutions on the phenyl ring of the ether decreased antagonistic activity. However, there were exceptions, such as para-fluoro, para-trifluoromethyl, and notably para-methoxy substitutions, which in some cases increased the activity to single-digit nanomolar levels. For example, the p-methoxyl substituted derivative 27 showed an IC50 of 5.9 nM. nih.gov A functional assay confirmed that compound 15 acts as an antagonist at the AT2R, similar to Olodanrigan. nih.gov

These detailed SAR studies are crucial for the rational design of next-generation AT2R antagonists with fine-tuned potency and selectivity. mdpi.comnih.gov

Modulating Pharmacokinetic Profiles through Structural Modifications

A significant driver for synthesizing Olodanrigan analogues is the desire to improve its pharmacokinetic (PK) profile. nih.gov While effective, Olodanrigan's clinical utility could be enhanced by addressing its moderate oral bioavailability (around 33% in preclinical models) and the high variability in drug exposure observed among individuals. researchgate.netnih.gov

The stability of compounds in the presence of metabolic enzymes is another critical pharmacokinetic parameter. Studies on different classes of AT2R ligands, such as those with phenylthiazole scaffolds, have included assessments of their stability in human, rat, and mouse liver microsomes. diva-portal.org For instance, the phenylthiazole derivative 21 demonstrated high stability in liver microsomes and a very low potential for inhibiting common drug-metabolizing CYP enzymes, which is an attractive feature for a drug candidate. diva-portal.org Such strategies to assess and mitigate drug-drug interaction risks early in the discovery phase are crucial for developing safer medications. scispace.com The ultimate goal is to identify a lead compound that combines the high potency and selectivity of Olodanrigan with a more predictable and favorable pharmacokinetic profile. nih.gov

Future Directions and Translational Research in Preclinical Context

Elucidating Novel AT2R-Mediated Signaling Pathways in Disease Models

The Angiotensin II Type 2 Receptor (AT2R) is understood to counteract many of the effects mediated by the Angiotensin II Type 1 Receptor (AT1R), which include vasoconstriction and cellular proliferation. nih.gov The signaling pathways of AT2R are complex and can vary based on tissue type and the cellular environment. nih.gov Future preclinical research aims to further unravel these intricate pathways in various disease models.

Key AT2R signaling mechanisms that have been identified include:

Protein Phosphatase Activation: Leading to protein dephosphorylation. nih.gov

Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Pathway: Activation of this pathway contributes to vasodilation. nih.govmdpi.com AT2R stimulation can increase cGMP levels, leading to NO release. nih.gov

Phospholipase A2 (PLA-2) Stimulation: Resulting in the release of arachidonic acid. nih.gov

In specific disease contexts, these pathways manifest in various protective effects. For instance, in cardiovascular models, AT2R activation is associated with anti-inflammatory, anti-fibrotic, and cell-protective actions. nih.gov In neuronal cells, AT2R signaling is involved in modulating neuronal excitability and promoting neurite elongation. researchgate.net

Olodanrigan (B1662175) sodium, as a selective AT2R antagonist, serves as a critical tool in these investigations. Its analgesic effects in neuropathic pain models are thought to involve the inhibition of p38 and p42/p44 MAPK activation, which in turn reduces neuronal hyperexcitability. medchemexpress.comresearchgate.net By selectively blocking the AT2R, researchers can precisely delineate its role in various pathological processes and identify novel downstream targets for therapeutic intervention.

| Signaling Pathway | Mediator | Observed Effect in Preclinical Models | Potential Therapeutic Implication |

|---|---|---|---|

| Protein Phosphatase Activation | Various phosphatases (e.g., SHP-1) | Inhibition of cell growth, promotion of apoptosis. nih.gov | Anti-cancer, anti-hypertrophic therapies. |

| NO/cGMP Pathway | Nitric Oxide, cGMP | Vasodilation, reduction of blood pressure. nih.govmdpi.com | Cardiovascular diseases (e.g., hypertension). |

| MAPK Inhibition (via AT2R antagonism) | p38, p42/p44 MAPK | Reduction of neuronal hyperexcitability. medchemexpress.comresearchgate.net | Neuropathic pain management. |

| Kinin/NO/cGMP System | Bradykinin, Nitric Oxide | Vasodilation. mdpi.com | Cardioprotection. |

Development of Advanced Preclinical Models for AT2R Research

To accurately predict the clinical efficacy of AT2R-targeted therapies like Olodanrigan sodium, the development of sophisticated preclinical models is essential. These models are designed to better replicate the complexity of human diseases. researchgate.net

Current and emerging preclinical models for AT2R research include:

Genetically Engineered Models: These include AT2R-knockout and AT2R-overexpressing mice, which are invaluable for studying the receptor's function in various physiological and pathological states, such as myocardial infarction. researchgate.net

Disease-Specific Animal Models: A range of models are employed to investigate the therapeutic potential of AT2R modulation. For example, rodent models of peripheral neuropathic pain have been crucial in demonstrating the analgesic efficacy of AT2R antagonists. researchgate.net Other models include those for glioblastoma, where AT2R is a therapeutic target nih.gov, and cutaneous wound healing. mdpi.com

In Vitro and Ex Vivo Systems: Cultured human sensory neurons and spheroids of cancer cells provide a platform to study the direct effects of compounds like Olodanrigan sodium on specific cell types and to elucidate mechanisms of action. researchgate.netnih.gov

The use of these advanced models will allow for a more comprehensive understanding of how AT2R antagonists function in a variety of disease contexts and will help to identify patient populations most likely to benefit from such treatments.

| Model Type | Specific Example | Application in AT2R Research | Key Findings |

|---|---|---|---|

| Genetically Engineered | AT2R-knockout mice | Studying the role of AT2R in cardiac remodeling after myocardial infarction. researchgate.net | Reveals the protective role of AT2R. |

| Disease-Specific (Cancer) | Orthotopic xenograft model of glioblastoma | Evaluating the efficacy of AT2R antagonists in reducing tumor growth. nih.gov | AT2R inhibition reduces tumor volume and proliferation. nih.gov |

| Disease-Specific (Pain) | Chronic constriction injury (CCI) model in rats | Testing the analgesic effects of Olodanrigan sodium in neuropathic pain. medchemexpress.com | Olodanrigan sodium attenuates pain-related behaviors. medchemexpress.com |

| Disease-Specific (Fibrosis) | High-salt diet-induced organ fibrosis in mice | Investigating the anti-fibrotic effects of AT2R agonists. monash.edu | AT2R stimulation reverses cardiac and kidney fibrosis. monash.edu |

| In Vitro | GBM spheroids | Assessing the direct impact of AT2R antagonists on cancer cell proliferation and invasion. nih.gov | EMA401 inhibits proliferation and invasiveness of GBM spheroids. nih.gov |

Potential for Repositioning of AT2R Antagonists for Other Therapeutic Hypotheses

Drug repositioning, or finding new uses for existing drugs, is a cost-effective strategy for drug development. frontiersin.org AT2R antagonists, including Olodanrigan sodium, hold significant potential for repositioning beyond their initial therapeutic indications. organscigroup.com

Initially developed for neuropathic pain, the unique mechanism of action of AT2R antagonists suggests their utility in a range of other conditions:

Oncology: The AT2R has been identified as a therapeutic target in glioblastoma, an aggressive brain tumor. Preclinical studies have shown that the AT2R antagonist EMA401 (Olodanrigan) can inhibit the proliferation, invasiveness, and angiogenic capacity of glioblastoma cells. nih.gov

Cardiovascular Diseases: While AT1R blockers are standard in cardiovascular medicine, modulating the AT2R pathway offers a novel therapeutic approach. AT2R antagonists could potentially be used to manage conditions like hypertension and heart failure by influencing vasodilation and cell growth. patsnap.com

Fibrotic Diseases: Research suggests that AT2R antagonists could be beneficial in managing fibrosis in organs such as the liver, kidneys, and lungs by inhibiting the excessive tissue scarring process. patsnap.com

Inflammatory Conditions: Other angiotensin receptor antagonists, such as Candesartan (an AT1R blocker), have been repositioned as anti-inflammatory agents due to their ability to inhibit the NLRP3 inflammasome. frontiersin.orgnih.gov This raises the possibility that AT2R antagonists may also possess anti-inflammatory properties that could be harnessed for therapeutic benefit.

Further preclinical investigation is warranted to fully explore these and other potential applications of Olodanrigan sodium and other AT2R antagonists.

Collaborative Research Initiatives in AT2R Pharmacology and Drug Discovery

The complexity of the renin-angiotensin system and the multifaceted roles of the AT2R necessitate a collaborative approach to research and development. Partnerships between academic institutions, pharmaceutical companies, and government research organizations are crucial for advancing the field.

These collaborations can take several forms:

Multidisciplinary Research Consortia: Bringing together experts in pharmacology, medicinal chemistry, and clinical medicine to accelerate the discovery and development of novel AT2R-targeting drugs. The MyPainkiller project, for example, is a collaborative effort among four multidisciplinary teams. anr.fr

Public-Private Partnerships: These partnerships can leverage the strengths of both sectors to overcome the challenges of drug development, from basic research to clinical trials.

Preclinical Data Sharing: Open-access platforms for sharing preclinical data can help to avoid duplication of effort and foster a more collaborative research environment.

Such initiatives are essential for translating basic scientific discoveries in AT2R pharmacology into new and effective therapies for patients.

Q & A

Q. What are the key pharmacological mechanisms of Olodanrigan sodium, and how can they be experimentally validated?

Olodanrigan sodium (EMA401) is a selective angiotensin II type 2 receptor (AT2R) antagonist. To study its mechanisms, researchers should employ in vitro assays such as dorsal root ganglion (DRG) neuron models to assess hyperexcitability and sprouting. Western blotting can quantify inhibition of p38 and p42/p44 MAPK activation post-AngII/AT2R stimulation . Dose-response experiments and competitive binding assays (e.g., radioligand displacement) are critical for validating receptor specificity.

Q. How should researchers design experiments to evaluate Olodanrigan sodium’s efficacy in preclinical pain models?

Experimental design must include:

- Controls : Vehicle-treated and positive control groups (e.g., existing AT2R antagonists).

- Dose ranges : Based on prior pharmacokinetic (PK) data (e.g., 1–50 mg/kg in rodent models).

- Outcome measures : Behavioral assays (mechanical allodynia, thermal hyperalgesia) and molecular endpoints (MAPK phosphorylation levels).

- Blinding : Randomization of treatment groups to minimize bias .

Q. What methodologies are recommended for assessing Olodanrigan sodium’s pharmacokinetic properties?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma and tissue concentrations. Key parameters include:

Q. How can researchers address variability in Olodanrigan sodium’s experimental outcomes across cell lines?